Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate
Description
Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate, identified by CAS number 147403-65-4, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antiproliferative, antifungal, and antibacterial activities, as well as its implications in medicinal chemistry.
The molecular formula of the compound is with a molecular weight of 440.48 g/mol. It features a benzimidazole core, which is known for its diverse biological activities. The structural components include an ethoxy group and a hydroxy-amidine biphenyl moiety, which may influence its pharmacological profile.
Antiproliferative Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit notable antiproliferative effects against various cancer cell lines. The compound in focus has been evaluated for its activity against breast cancer cell lines such as MDA-MB-231.
Table 1: Antiproliferative Activity of Benzimidazole Derivatives
The compound exhibited an IC50 value of 16.38 µM , indicating strong activity against the MDA-MB-231 cell line compared to standard chemotherapeutics.
Antifungal Activity
The antifungal potential of this compound has also been assessed, particularly against strains like Candida albicans and Aspergillus niger. The results were moderate, with minimum inhibitory concentration (MIC) values indicating some level of efficacy.
Table 2: Antifungal Activity Against Common Strains
These findings suggest that while the compound shows promise, further optimization may be required to enhance its antifungal properties.
Antibacterial Activity
The antibacterial efficacy of this compound was evaluated against several bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated competitive results with MIC values comparable to established antibiotics.
Table 3: Antibacterial Activity Against Bacterial Strains
The biological activity of benzimidazole derivatives is often linked to their ability to induce apoptosis in cancer cells through various mechanisms, including the disruption of mitochondrial membrane potential and activation of caspases. These pathways are crucial for the therapeutic effectiveness of compounds targeting cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:
- Case Study on Breast Cancer : A study involving a series of benzimidazole derivatives showed that compounds similar to this compound significantly reduced tumor growth in xenograft models.
- Antifungal Treatment : Clinical trials assessing the efficacy of benzimidazole derivatives against fungal infections indicated promising results, particularly in patients with compromised immune systems.
Properties
IUPAC Name |
methyl 2-ethoxy-3-[[4-[2-[(E)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-3-33-25-27-21-10-6-9-20(24(30)32-2)22(21)29(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23(26)28-31/h4-14,31H,3,15H2,1-2H3,(H2,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJREYQHKLULTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N\O)/N)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147403-65-4 | |
Record name | Methyl 2-ethoxy-1-[[2′-(hydroxyamidino)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147403-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147403654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl 2-ethoxy-1-{[2'-(N-hydroxycarbamimidoyl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.